
Dpvdavp
Overview
Description
1-deamino-8-D-arginine vasopressin, commonly known as desmopressin, is a synthetic analog of the natural hormone vasopressin. It is primarily used for its antidiuretic properties, which help reduce urine production. Desmopressin is widely used in the treatment of conditions such as diabetes insipidus, nocturnal enuresis (bedwetting), and certain bleeding disorders like hemophilia A and von Willebrand disease .
Preparation Methods
Synthetic Routes and Reaction Conditions
Desmopressin is synthesized by modifying the natural hormone vasopressin. The key modifications include the deamination of 1-cysteine and the substitution of 8-L-arginine with 8-D-arginine. This synthetic route enhances the antidiuretic potency of the compound while reducing its pressor effects .
Industrial Production Methods
Industrial production of desmopressin involves peptide synthesis techniques. The process typically includes solid-phase peptide synthesis (SPPS), where the peptide chain is assembled step-by-step on a solid support. The final product is then cleaved from the support and purified using high-performance liquid chromatography (HPLC) to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
Desmopressin undergoes various chemical reactions, including:
Oxidation: Desmopressin can be oxidized to form disulfide bonds, which are crucial for its stability and activity.
Reduction: Reduction reactions can break these disulfide bonds, leading to the formation of free thiol groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide and iodine are commonly used oxidizing agents.
Reducing Agents: Dithiothreitol (DTT) and beta-mercaptoethanol are typical reducing agents.
Reaction Conditions: These reactions are usually carried out under mild conditions to preserve the peptide structure and activity.
Major Products Formed
The major products formed from these reactions include various desmopressin analogs with modified pharmacological profiles. These analogs are often studied for their potential therapeutic applications .
Scientific Research Applications
Desmopressin has a wide range of scientific research applications:
Chemistry: Used as a model compound in peptide synthesis and modification studies.
Biology: Studied for its role in water homeostasis and its effects on various biological pathways.
Medicine: Widely used in the treatment of diabetes insipidus, nocturnal enuresis, and bleeding disorders. .
Industry: Employed in the development of sustained-release formulations and other drug delivery systems.
Mechanism of Action
Desmopressin exerts its effects by binding to vasopressin receptors in the kidneys. Specifically, it binds to the V2 receptors in the renal collecting ducts, leading to the insertion of aquaporin-2 water channels into the apical membrane. This increases water reabsorption and reduces urine output. Desmopressin also has hemostatic effects by increasing the levels of von Willebrand factor and factor VIII in the blood .
Comparison with Similar Compounds
Desmopressin is unique among vasopressin analogs due to its selective antidiuretic action and minimal pressor effects. Similar compounds include:
Vasopressin: The natural hormone with both antidiuretic and vasoconstrictive properties.
Lypressin: Another vasopressin analog used in the treatment of diabetes insipidus.
Terlipressin: A long-acting vasopressin analog used in the treatment of variceal bleeding in liver cirrhosis
Desmopressin’s unique modifications make it more resistant to proteolysis and provide a more selective antidiuretic effect compared to its natural and synthetic counterparts .
Biological Activity
Dpvdavp, a synthetic analogue of vasopressin, is known for its biological activity primarily as a vasopressin receptor antagonist. This compound has been studied extensively for its interactions with the vasopressin system, particularly in relation to blood pressure regulation and water retention.
This compound functions as an antagonist to the vasoconstrictor effects of arginine vasopressin (AVP). Research indicates that this compound inhibits the vasoconstrictive actions mediated by AVP, which is crucial in maintaining vascular tone and blood pressure homeostasis. The compound specifically targets the V1a receptor, which is responsible for mediating these vasoconstrictor effects .
Biological Activity and Effects
The biological activities of this compound can be summarized as follows:
- Vasoconstriction Inhibition : this compound has been shown to effectively block the vasoconstrictor activity associated with AVP, leading to potential therapeutic applications in managing conditions characterized by hypertension or fluid retention .
- Impact on Blood Pressure : Studies have demonstrated that administration of this compound results in a significant decrease in blood pressure in various animal models, indicating its potential use as a therapeutic agent in hypertensive disorders .
- Interaction with Other Hormones : this compound's interaction with steroid hormones, particularly in the context of the hypothalamo-pituitary-adrenal (HPA) axis, suggests that it may influence metabolic processes and stress responses .
Case Studies
- Hypertensive Rat Models : In experiments using hypertensive rat models, this compound administration resulted in a marked reduction in arterial pressure. The study indicated that this effect was dose-dependent and correlated with decreased plasma levels of AVP .
- Stress Response Studies : Research involving chronic stress models revealed that this compound could mitigate the increases in blood pressure typically associated with stress-induced AVP release. This suggests a role for this compound in managing stress-related hypertension .
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What methodological steps should researchers follow to integrate DPVDAVP into experimental design for privacy-sensitive studies?
- Answer : Researchers must first map this compound’s data privacy objectives (e.g.,
dpv:Security
,dpv:ResearchAndDevelopment
) to their study’s purpose . This involves defining variables (IVs/DVs) with operational clarity to ensure GDPR compliance . A Data Management Plan (DMP) should outline how data will be stored, anonymized, and reused, adhering to FAIR principles (Findable, Accessible, Interoperable, Reusable) . Pre-collection protocols, such as ethical approvals and participant consent frameworks, must align with institutional and legal standards .
Q. How can this compound’s data classification protocols be operationalized for qualitative vs. quantitative studies?
- Answer : For qualitative data (e.g., interviews), anonymization must balance granularity and privacy, using pseudonymization and controlled access . For quantitative data (e.g., surveys), structured formats (e.g., CSV) with metadata tagging ensure interoperability . Researchers should validate classifications through pilot testing and document discrepancies in a transparency log .
Q. What are the foundational requirements for aligning this compound with GDPR in cross-border research collaborations?
- Answer : Cross-border projects require explicit consent forms specifying data transfer jurisdictions and compliance with GDPR’s Article 44–50 . Data Processing Agreements (DPAs) must define roles (controller/processor) and audit trails for data access. Tools like the Open-Source Data Donation Framework (OSD2F) can standardize GDPR-compliant data collection .
Advanced Research Questions
Q. How can researchers resolve contradictions between this compound’s anonymization standards and dataset granularity in longitudinal studies?
- Answer : Use tiered anonymization: aggregate data for public sharing while retaining identifiable datasets in secure repositories with time-limited access . Differential privacy techniques (e.g., noise injection) can preserve trends without exposing individual-level data . Contradictions should be analyzed using triangulation (e.g., comparing anonymized vs. raw data subsets) and documented in the DMP .
Q. What strategies optimize this compound’s interoperability in multi-institutional studies without compromising data integrity?
- Answer : Adopt standardized metadata schemas (e.g., Dublin Core) and APIs for cross-platform data harmonization . Pre-study alignment workshops can resolve institutional discrepancies in data labeling. Blockchain-based audit logs enhance traceability, while federated learning models enable analysis without raw data sharing .
Q. How should researchers design mixed-methods studies to align with this compound’s ethical-review workflows?
- Answer : Split the DMP into qualitative/quantitative modules, each with tailored consent protocols (e.g., dynamic consent for longitudinal tracking) . Use tools like NVivo for qualitative coding (with hash-tagged identifiers) and R/Python for statistical analysis. Ethical review boards must approve contingency plans for data re-identification risks .
Q. Methodological Best Practices
-
Data Contradiction Analysis :
-
Compliance Documentation :
- Maintain a "privacy impact assessment" log, cross-referencing this compound’s objectives with GDPR articles .
- Publish de-identified datasets in repositories like Zenodo with embargo options for sensitive data .
-
Interdisciplinary Coordination :
Properties
IUPAC Name |
N-[1-[(2-amino-2-oxoethyl)amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-1-[7-(2-amino-2-oxoethyl)-13-benzyl-16-[(4-hydroxyphenyl)methyl]-20,20-dimethyl-6,9,12,15,18-pentaoxo-10-propan-2-yl-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidine-2-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H69N13O11S2/c1-26(2)39-45(71)58-33(22-36(49)63)42(68)59-34(46(72)61-19-9-13-35(61)44(70)56-30(12-8-18-53-47(51)52)40(66)54-24-37(50)64)25-73-74-48(3,4)23-38(65)55-31(21-28-14-16-29(62)17-15-28)41(67)57-32(43(69)60-39)20-27-10-6-5-7-11-27/h5-7,10-11,14-17,26,30-35,39,62H,8-9,12-13,18-25H2,1-4H3,(H2,49,63)(H2,50,64)(H,54,66)(H,55,65)(H,56,70)(H,57,67)(H,58,71)(H,59,68)(H,60,69)(H4,51,52,53) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKIJDBDQGBFBFJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1C(=O)NC(C(=O)NC(CSSC(CC(=O)NC(C(=O)NC(C(=O)N1)CC2=CC=CC=C2)CC3=CC=C(C=C3)O)(C)C)C(=O)N4CCCC4C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)N)CC(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H69N13O11S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1068.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
64158-84-5 | |
Record name | Argipressin, deaminopenicillamine(1)-val(4)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064158845 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | [deamino-Pen1, Val4, D-Arg8]-Vasopressin | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.